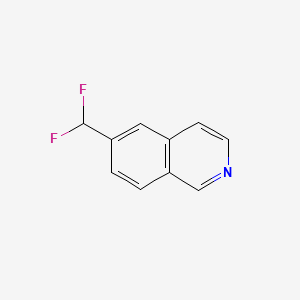
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a styryl group, and an indolium core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves multiple steps, including the iodination of styrene derivatives, the formation of the indolium core, and the introduction of the sulfonate group. Common reagents used in these reactions include iodine, styrene, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and indolium core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-Hydroxy-3,5-dibromostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with bromine atoms instead of iodine.
3-(2-(4-Hydroxy-3,5-dichlorostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate imparts unique chemical and biological properties compared to its bromine and chlorine analogs. Iodine atoms can enhance the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
145876-11-5 |
|---|---|
Molecular Formula |
C21H21I2NO4S |
Molecular Weight |
637.3 g/mol |
IUPAC Name |
3-[2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |
InChI Key |
SFPKEYWHHIHKEO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)






![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/new.no-structure.jpg)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

